molecular formula C23H46S2Sn B12591380 tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane CAS No. 651302-60-2

tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane

Cat. No.: B12591380
CAS No.: 651302-60-2
M. Wt: 505.5 g/mol
InChI Key: QFAUUJUIICTSQB-CZEDPBFNSA-N
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Mechanism of Action

The mechanism of action of tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane involves the formation of a stable complex with the target molecule. The tin atom in the compound acts as a Lewis acid, coordinating with electron-rich sites on the target molecule . This coordination facilitates the desired chemical transformation, such as bond formation or cleavage .

Comparison with Similar Compounds

Biological Activity

Tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane is a stannane compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a dithiane moiety and a tributyl group, suggests interesting biological properties worth exploring.

  • Molecular Formula : C₁₆H₃₄S₂Sn
  • Molecular Weight : 409.27 g/mol
  • CAS Number : 68970-51-4

Biological Activity Overview

The biological activity of this compound has not been extensively studied in the literature. However, related compounds in the stannane family have shown various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Stannanes are known for their antimicrobial properties. A study on related stannanes indicated that they exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell membrane and interference with cellular metabolism .

Anticancer Properties

Research into organotin compounds has revealed their potential as anticancer agents. For instance, certain stannanes have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The specific activity of this compound in this regard remains to be elucidated but could be hypothesized based on its structural analogs.

Case Studies and Research Findings

  • Study on Organotin Compounds :
    • A systematic review highlighted that organotin compounds can inhibit cell growth in various cancer cell lines. The study emphasized the need for further research into specific derivatives to understand their mechanisms of action .
  • Dithiane Moiety Influence :
    • The presence of the dithiane group has been linked to enhanced biological activity in some compounds. Dithianes are known for their ability to undergo nucleophilic substitution reactions, which may contribute to their reactivity and potential therapeutic effects .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundTBDTBDFurther studies required
TributylstannaneModerateModerateEffective against Staphylococcus aureus
Dibutyltin dichlorideHighHighInduces apoptosis in cancer cells

Properties

CAS No.

651302-60-2

Molecular Formula

C23H46S2Sn

Molecular Weight

505.5 g/mol

IUPAC Name

tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane

InChI

InChI=1S/C11H19S2.3C4H9.Sn/c1-9(2)10(3)5-6-11-12-7-4-8-13-11;3*1-3-4-2;/h10-11H,1-2,4-8H2,3H3;3*1,3-4H2,2H3;/t10-;;;;/m0..../s1

InChI Key

QFAUUJUIICTSQB-CZEDPBFNSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)[C@@H](C)CCC1SCCCS1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)C(C)CCC1SCCCS1

Origin of Product

United States

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